Cas no 1111164-60-3 (4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline)
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- [4-(benzenesulfonyl)quinolin-3-yl]-thiomorpholin-4-ylmethanone
- 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
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- Inchi: 1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2
- InChI Key: XVIPFHMBCHJAMW-UHFFFAOYSA-N
- SMILES: C(C1=C(S(C2=CC=CC=C2)(=O)=O)C2C(N=C1)=CC=CC=2)(N1CCSCC1)=O
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-8104-2μmol |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-5μmol |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-10μmol |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-20μmol |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-1mg |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-2mg |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-3mg |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-4mg |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-5mg |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8104-10mg |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline |
1111164-60-3 | 10mg |
$79.0 | 2023-09-10 |
4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
Research Briefing on 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline (CAS: 1111164-60-3)
In recent years, the compound 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline (CAS: 1111164-60-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound belongs to the quinoline derivative family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the benzenesulfonyl and thiomorpholine-4-carbonyl moieties in the structure of 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline suggests its potential as a modulator of various biological targets, particularly those involved in signal transduction pathways.
Recent studies have explored the synthesis of 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline using novel catalytic methods, which have improved yield and purity. One study published in the Journal of Medicinal Chemistry (2023) reported a streamlined synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production for further preclinical and clinical studies.
In terms of biological activity, preliminary in vitro assays have demonstrated that 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline exhibits potent inhibitory effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve the inhibition of protein kinases, particularly those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. These findings were corroborated by a recent study in Bioorganic & Medicinal Chemistry Letters (2024), which highlighted the compound's selectivity and low cytotoxicity against normal cells.
Further investigations into the pharmacokinetic properties of 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline have revealed promising results. A study conducted by researchers at the University of Cambridge (2023) reported that the compound exhibits good oral bioavailability and a favorable half-life in rodent models. These properties, combined with its potent biological activity, position it as a viable candidate for further drug development.
Despite these encouraging findings, challenges remain. For instance, the compound's solubility in aqueous solutions is limited, which may affect its formulation and delivery. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address this issue. Additionally, more extensive toxicology studies are needed to ensure the compound's safety profile before advancing to clinical trials.
In conclusion, 4-(benzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline (CAS: 1111164-60-3) represents a promising therapeutic agent with significant potential in oncology. Its synthesis has been optimized, and its biological activity has been well-documented in recent studies. However, further research is required to overcome formulation challenges and validate its safety and efficacy in vivo. This compound exemplifies the ongoing innovation in chemical biology and underscores the importance of interdisciplinary collaboration in drug discovery.
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